P 276-00

Description

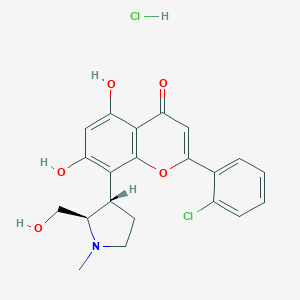

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVTUOCTLAERQD-OJMBIDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920113-03-7 | |

| Record name | P 276-00 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920113-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-276-00 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIVICICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

P276-00: A Multi-Targeted Cyclin-Dependent Kinase Inhibitor Disrupting Cell Cycle Progression and Inducing Apoptosis in Cancer Cells

An In-Depth Technical Guide on the Mechanism of Action

Introduction

P276-00, a novel flavone derivative, has emerged as a promising anti-neoplastic agent with potent activity against a spectrum of human cancers.[1] This technical guide provides a comprehensive analysis of the core mechanism of action of P276-00, delving into its molecular targets, the subsequent cellular consequences, and the experimental methodologies used to elucidate these pathways. As a multi-targeted cyclin-dependent kinase (CDK) inhibitor, P276-00 orchestrates a multi-pronged attack on the machinery that drives unregulated cancer cell proliferation.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic candidate.

Core Mechanism: Inhibition of Cyclin-Dependent Kinases

The primary mechanism of action of P276-00 is its potent and selective inhibition of multiple cyclin-dependent kinases, key regulators of cell cycle progression and transcription.[4] The inhibitory profile of P276-00 is crucial to its anti-cancer efficacy, with particular potency against CDK1, CDK4, and CDK9.[2][5]

Molecular Targets and Inhibitory Profile

P276-00 exhibits a distinct selectivity profile, favoring cancer cells over normal fibroblast cells.[1] Its inhibitory activity is most pronounced against CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B complexes.[5] This multi-targeted approach is a key attribute, as it allows for the disruption of the cell cycle at multiple checkpoints and interference with transcriptional processes vital for cancer cell survival.

| Kinase Target | IC50 (nM) | Reference |

| CDK9/cyclin T1 | 20 | [2][5] |

| CDK4/cyclin D1 | 63 | [2][5] |

| CDK1/cyclin B | 79 | [2][5] |

| CDK2/cyclin E | >2500 | [1] |

Table 1: Inhibitory concentrations (IC50) of P276-00 against key cyclin-dependent kinases. The data highlights the potent and selective nature of P276-00.

The inhibition of CDK4/cyclin D1 by P276-00 is competitive with ATP, indicating that it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate to its substrates.[1]

Signaling Pathways and Cellular Consequences

The inhibition of its target CDKs by P276-00 triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis.

Disruption of the G1/S Phase Transition

A primary consequence of P276-00 action is the arrest of the cell cycle at the G1/S checkpoint.[6] This is predominantly mediated through the inhibition of CDK4/cyclin D1. In a normal cell cycle, the CDK4/cyclin D1 complex phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of genes required for S-phase entry. By inhibiting CDK4, P276-00 prevents the phosphorylation of pRb.[1][3] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the transcription of S-phase genes and causing the cell to arrest in the G1 phase.[1][7]

Caption: P276-00-mediated inhibition of the G1/S transition.

Induction of Apoptosis

Beyond cell cycle arrest, P276-00 is a potent inducer of apoptosis, or programmed cell death.[6][8] This is achieved through at least two distinct mechanisms:

-

Caspase-3 Activation: P276-00 treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] This activation is a hallmark of apoptosis and leads to the cleavage of various cellular substrates, ultimately resulting in cell death.

-

Transcriptional Inhibition via CDK9: The inhibition of CDK9 by P276-00 is a critical component of its apoptotic mechanism.[8][9] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcriptional elongation. By inhibiting CDK9, P276-00 leads to a global downregulation of transcription.[8] This is particularly detrimental for cancer cells, which are often in a state of "transcriptional addiction" and rely on the continuous expression of short-lived anti-apoptotic proteins for their survival. A key target of this transcriptional inhibition is Mcl-1, a potent anti-apoptotic protein.[8][9] The downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins, tipping the scales towards cell death.[8]

Caption: Dual mechanisms of apoptosis induction by P276-00.

Experimental Validation

The elucidation of P276-00's mechanism of action is supported by a robust body of experimental evidence. The following protocols are foundational for characterizing the activity of CDK inhibitors like P276-00.

In Vitro Kinase Assay

Objective: To determine the inhibitory potency (IC50) of P276-00 against specific CDK/cyclin complexes.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the purified recombinant CDK/cyclin enzyme (e.g., CDK4/cyclin D1) with its specific substrate (e.g., a fragment of the retinoblastoma protein) in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of P276-00 to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a radiolabeled γ-³²P-ATP tracer or using a luminescence-based ATP detection system).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the P276-00 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of P276-00 on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 or H-460) and allow them to adhere. Treat the cells with various concentrations of P276-00 or vehicle control for different time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of each cell.

-

Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest at that point.

Western Blot Analysis of Cell Cycle and Apoptotic Proteins

Objective: To investigate the effect of P276-00 on the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis.

Methodology:

-

Cell Lysis: After treatment with P276-00, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the proteins of interest (e.g., cyclin D1, CDK4, phospho-pRb, cleaved caspase-3, Mcl-1, and a loading control like β-actin).

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate and detect the emitted light using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Sources

- 1. In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cyclin-Dependent Kinase Inhibitor P 276-00 and Its Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

P 276-00, also known as Riviciclib, is a flavone-derived small molecule inhibitor of cyclin-dependent kinases (CDKs). It has demonstrated potent anti-proliferative and pro-apoptotic activities in a range of cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, primary and secondary kinase targets, and the methodologies employed for its characterization. The guide is intended to serve as a resource for researchers and drug development professionals investigating CDK inhibitors and their therapeutic potential.

Introduction: The Rationale for Targeting Cyclin-Dependent Kinases in Oncology

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These kinases, in complex with their regulatory cyclin partners, drive the progression of the cell through its various phases. Dysregulation of the CDK-cyclin axis is a hallmark of cancer, leading to uncontrolled cellular proliferation. Consequently, CDKs have emerged as attractive targets for anticancer drug development. This compound is a second-generation CDK inhibitor that has shown promise in preclinical studies due to its distinct selectivity profile and efficacy in various cancer models.

Chemical and Physical Properties of this compound

This compound, chemically described as 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl]-4H-1-benzopyran-4-one, is a synthetic flavone.[1] Its hydrochloride salt form is typically used in experimental and clinical settings.

| Property | Value |

| Molecular Formula | C₂₁H₂₁Cl₂NO₅ |

| Molecular Weight | 438.3 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and Acetonitrile |

Primary Kinase Targets and Potency

This compound exhibits potent inhibitory activity against a specific subset of CDKs, primarily targeting those involved in cell cycle regulation and transcription. Its primary targets are CDK1, CDK4, and CDK9.[1][2][3]

| Target | IC₅₀ (nM) |

| CDK9/cyclin T1 | 20 |

| CDK4/cyclin D1 | 63 |

| CDK1/cyclin B | 79 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

The inhibition of these key CDKs underpins the anti-cancer effects of this compound.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

The primary mechanism of action of this compound is the induction of cell cycle arrest and subsequent apoptosis in cancer cells. This is achieved through the competitive inhibition of ATP binding to its primary CDK targets.[4]

Inhibition of CDK4/Cyclin D1 and G1 Phase Arrest

The CDK4/cyclin D1 complex is a critical regulator of the G1 to S phase transition in the cell cycle.[5] It phosphorylates the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[6][7]

By inhibiting CDK4/cyclin D1, this compound prevents the phosphorylation of pRb.[8] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the G1/S transition and causing cell cycle arrest in the G1 phase.[5]

Inhibition of CDK1/Cyclin B and G2/M Phase Arrest

The CDK1/cyclin B complex is essential for the entry of cells into mitosis (M phase). Inhibition of this complex by this compound can lead to cell cycle arrest at the G2/M checkpoint.

Inhibition of CDK9/Cyclin T1 and Transcriptional Regulation

CDK9, in a complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[2] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation of transcription. By inhibiting CDK9, this compound can globally suppress transcription, which disproportionately affects the expression of short-lived anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.

Induction of Apoptosis

The culmination of cell cycle arrest and transcriptional inhibition by this compound is the induction of apoptosis, or programmed cell death. This is evidenced by the activation of caspases and DNA fragmentation in treated cancer cells.[4]

Selectivity Profile and Off-Target Effects

A critical aspect of any kinase inhibitor is its selectivity. This compound has been shown to be highly selective for cancer cells over normal fibroblast cells.[4] In addition to its primary CDK targets, this compound has been tested against a panel of other kinases to determine its off-target effects. While it is more selective for CDK1, CDK4, and CDK9, some activity against other kinases has been observed, albeit at higher concentrations.[9] A comprehensive kinome scan would provide a more detailed understanding of its complete selectivity profile.

Experimental Protocols for Target Validation

The validation of this compound's targets and mechanism of action relies on a suite of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of its target CDKs.

Objective: To determine the IC₅₀ value of this compound for a specific CDK/cyclin complex.

Principle: A radiometric assay is commonly used, which measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate protein (e.g., a fragment of the Retinoblastoma protein).

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the recombinant human CDK/cyclin complex, the substrate peptide, and a mixture of cold and radiolabeled ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes) to allow for the kinase reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

-

Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Scintillation Counting: Measure the radioactivity on the filter plate using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays for Target Engagement and Downstream Effects

Cell-based assays are crucial to confirm that this compound can enter cells, engage its targets, and elicit the expected biological responses.

Objective: To assess the effect of this compound on the phosphorylation of Rb in cancer cells.[8]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7 breast cancer cells) and treat with various concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Rb (at specific sites like Ser780) and total Rb.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to generate a chemiluminescent signal.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.[10]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Clinical Development and Future Perspectives

This compound has been evaluated in several clinical trials for various malignancies.

| Trial Identifier | Indication | Phase | Status | Key Findings/Outcome |

| NCT00882063 | Relapsed/Refractory Multiple Myeloma | I/II | Terminated | Information on the specific reasons for termination is not readily available in the public domain. |

| NCT00899054 | Squamous Cell Carcinoma of the Head and Neck | I/II | Terminated | The trial was terminated, but specific reasons are not publicly detailed. |

| Phase I | Advanced Refractory Neoplasms | I | Completed | The maximum tolerated dose (MTD) was determined. The most common adverse events were fatigue, nausea, and hypotension. Stable disease was observed in some patients.[12] |

| Phase II | Relapsed/Refractory Mantle Cell Lymphoma | II | Completed | The study showed limited efficacy, with most patients experiencing disease progression. The authors suggested that future studies should consider this compound earlier in the disease course or in combination therapies.[11] |

While this compound has shown promising preclinical activity, its clinical development has faced challenges, highlighting the complexities of translating preclinical efficacy into clinical benefit for CDK inhibitors. The termination of some trials suggests that issues with efficacy, toxicity, or patient accrual may have been encountered.[4] Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound and exploring rational combination therapies to enhance its anti-tumor activity.

Conclusion

This compound is a potent inhibitor of CDK1, CDK4, and CDK9 with a well-defined mechanism of action involving cell cycle arrest and apoptosis. Its selectivity for cancer cells and activity against resistant tumors underscore the potential of targeting the cell cycle in oncology. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of similar CDK inhibitors. While clinical development of this compound has been met with challenges, the knowledge gained from its investigation continues to inform the broader field of CDK inhibitor research and development.

References

- A phase 1 study of the selective cyclin dependent kinase inhibitor P276–00 in patients with advanced refractory neoplasms.

- P276-00, a clinical-grade cyclin-dependent kinase (Cdk) inhibitor is...

- Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,...

- A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. PubMed. (2015).

- Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. PubMed Central.

- This compound | C21H21Cl2NO5 | CID 23643975 - PubChem - NIH.

- CDK Inhibition | CDK Inhibitor Review - Selleck Chemicals.

- Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - MDPI.

- In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. PubMed.

- Quantifying CDK inhibitor selectivity in live cells - PMC - NIH. (2020).

- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.

- Apoptosis Protocols | Thermo Fisher Scientific - NG.

- Selective inhibition of CDK4/6: A safe and effective str

- CDK Signaling Pathway - Cre

- Annexin V staining assay protocol for apoptosis - Abcam.

- Rb Inhibits p27 Ubiquitination (A) Western blot of Rb and p27 levels in...

- Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes - ResearchG

- Detection of Retinoblastoma Protein Phosphoryl

- Applying analytical method validation to cell-based potency assays. (2024).

- In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

- The G1-S transition is promoted by Rb degrad

- Validation of Cell-Based Assays in the GLP Setting: A Practical Guide - ResearchG

- Cell based assays – Assay Development and Valid

- Phosphorylation-induced Conformational Changes in the Retinoblastoma Protein Inhibit E2F Transactiv

- Design and Validate a GMP Cell Based Assay - Marin Biologic Labor

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The G1-S transition is promoted by Rb degradation via the E3 ligase UBR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation-induced Conformational Changes in the Retinoblastoma Protein Inhibit E2F Transactivation Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

Introduction: The Quest for Cell Cycle Control in Oncology

An In-depth Technical Guide to the Discovery and Development of P 276-00 (Riviciclib)

The deregulation of the cell cycle is a hallmark of cancer, making the core machinery that governs cell proliferation an attractive target for therapeutic intervention.[1] Cyclin-dependent kinases (CDKs), a family of serine/threonine protein kinases, are the master regulators of the cell cycle. Their aberrant activity, often due to overexpression of their cyclin partners or loss of endogenous inhibitors, provides a selective growth advantage to malignant cells.[1] This understanding spurred the development of small molecule inhibitors aimed at reinstating control over unchecked cell division. This compound, also known as Riviciclib, emerged from this effort as a potent, multi-CDK inhibitor with a compelling preclinical profile that propelled it into clinical investigation. This guide provides a comprehensive technical overview of its journey from a nature-inspired lead to a clinical candidate.

Part 1: Discovery - From Natural Product to Potent Flavone

The discovery of this compound is rooted in natural product chemistry, inspired by the chromone alkaloid rohitukine, which was isolated from the Indian plant Dysoxylum binectariferum.[2][3][4] This natural scaffold led to the development of synthetic flavoalkaloids, including the first-generation CDK inhibitor flavopiridol and, subsequently, this compound.[2][3]

The specific discovery of this compound was the result of a dedicated anticancer screening program at Nicholas Piramal Research Centre (now Piramal Healthcare Limited) in Mumbai, India.[1][4] The program focused on generating and evaluating novel flavone derivatives for their ability to inhibit Cdk4, a key regulator of the G1 phase of the cell cycle.[1] Through systematic structure-activity relationship (SAR) studies, researchers optimized lead compounds, culminating in the identification of this compound as the most potent derivative against the Cdk4-Cyclin D1 complex.[1]

Part 2: Mechanism of Action - A Multi-Pronged Attack on the Cell Cycle

This compound exerts its anticancer effects by inhibiting multiple key players in the cell cycle and transcriptional regulation machinery. It is a potent, ATP-competitive inhibitor of several CDK-cyclin complexes.[1][5]

Kinase Selectivity Profile

The inhibitory activity of this compound was profiled against a panel of kinases, revealing high potency against CDKs critical for both cell cycle progression and transcription. Notably, it demonstrated greater selectivity for Cdk4-D1 compared to Cdk2-E and was inactive against many non-CDK kinases like MAPK1, MAPK2, and PKCα.[1]

| Kinase Target | IC50 (nM) | Primary Function |

| CDK9-CyclinT1 | 20 | Transcriptional Regulation (RNA Pol II) |

| CDK4-Cyclin D1 | 63 | G1 Phase Progression, Rb Phosphorylation |

| CDK1-Cyclin B | 79 | G2/M Transition |

Data sourced from MedchemExpress and Selleck Chemicals.[5][6][7]

Downstream Cellular Effects

The inhibition of these CDKs triggers a cascade of downstream events that collectively halt proliferation and induce programmed cell death.

-

Cell Cycle Arrest: By inhibiting CDK4/D1, this compound prevents the hyperphosphorylation of the Retinoblastoma protein (pRb).[1] This maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the G1 to S phase transition.[1] This leads to a measurable arrest of cells in the G1 phase.[6]

-

Transcriptional Inhibition: this compound's potent inhibition of CDK9-Cyclin T1, the core of the positive transcription elongation factor b (P-TEFb), is a critical aspect of its mechanism.[8] CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a step required for productive transcript elongation. Inhibition of this process leads to a rapid decline in the levels of short-lived mRNA transcripts, particularly those encoding anti-apoptotic proteins like Mcl-1.[8][9]

-

Induction of Apoptosis: The combination of cell cycle arrest and the downregulation of survival proteins like Mcl-1 culminates in the induction of apoptosis.[8][9] This is evidenced experimentally by increased DNA fragmentation and the activation and cleavage of caspase-3, a key executioner caspase in the apoptotic pathway.[1]

Part 3: Preclinical & Clinical Development

In Vitro Efficacy

This compound demonstrated potent antiproliferative effects across a broad panel of human cancer cell lines, with IC50 values typically ranging from 300 to 800 nmol/L.[5] Mechanistic studies in cell lines such as the human breast cancer cell line MCF-7 and the non-small cell lung carcinoma line H-460 confirmed the downregulation of cyclin D1, Cdk4, and pRb phosphorylation.[1] Importantly, this compound showed selectivity for cancer cells over normal cells, inducing apoptosis in H-460 lung cancer cells at concentrations that had minimal effect on normal lung fibroblasts (WI-38).[1][6] Its activity was also confirmed in hematological malignancies, including multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines, where it effectively induced apoptosis.[8][9][10]

In Vivo Antitumor Activity

The promising in vitro results were validated in multiple animal models.

-

Xenograft Models: this compound demonstrated significant in vivo efficacy, inhibiting tumor growth in xenograft models of human colon carcinoma (HCT-116), non-small cell lung carcinoma (H-460), and mantle cell lymphoma (Jeko-1).[5][9][10]

-

Murine Tumor Models: In syngeneic models, intraperitoneally administered this compound significantly inhibited the growth of murine colon cancer (CA-51) and Lewis lung carcinoma.[5]

-

Pharmacodynamic Studies: Analysis of tumor tissue from treated animals confirmed the on-target effects of the drug, showing downregulation of key proteins like cyclin D1, pRb, and the antiapoptotic protein Mcl-1.[9]

Clinical Trials

The strong preclinical data package led to the regulatory approval for clinical investigation. In July 2007, Nicholas Piramal India Limited announced that the USFDA had approved its Investigational New Drug (IND) application for this compound to treat Multiple Myeloma, a first for an Indian-discovered new chemical entity for cancer.[11]

This compound (Riviciclib) entered Phase I and Phase II clinical trials for several indications.[2][3]

-

Phase I: A first-in-human study evaluated the maximum tolerated dose and dose-limiting toxicities in patients with advanced solid tumors.[4]

-

Phase II: The drug was subsequently evaluated in patients with specific cancers, including:

The outcomes of these trials have been mixed. While the drug was relatively well-tolerated in some studies, it did not always produce the desired anti-tumor effects, and several trials were ultimately terminated.[12] This highlights the inherent challenges of translating preclinical potency into clinical efficacy, particularly with multi-kinase inhibitors where balancing on-target effects with off-target toxicities is complex.

Part 4: Key Experimental Protocol - In Vitro Kinase Inhibition Assay

The causality behind identifying this compound as a potent CDK inhibitor rests on robust biochemical assays. The following protocol is a synthesized representation of the methodology used to determine the IC50 values.

Objective: To quantify the concentration-dependent inhibition of CDK4/Cyclin D1 activity by this compound.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from γ-³²P-ATP) to a substrate protein (GST-Rb) by the CDK enzyme. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Materials:

-

Human Cdk4-D1 enzyme complex

-

Substrate: Glutathione S-transferase-Retinoblastoma (GST-Rb) fusion protein

-

This compound (test compound), dissolved in DMSO

-

Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Reaction Mix:

-

Unlabeled ("cold") ATP (40 μmol/L)

-

γ-³²P-ATP (10 μCi/mL)

-

Phosphatase Inhibitor Cocktail (e.g., β-glycerophosphate, NaF, sodium orthovanadate)

-

-

96-well filter plates

-

Scintillation counter (e.g., Top Count)

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer to achieve a range of final assay concentrations. Include a "vehicle only" control (kinase buffer with DMSO).

-

Reaction Setup: To each well of a 96-well plate, add 25 μL of the test compound dilution or control.

-

Substrate Addition: Add the GST-Rb substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 50 μL (e.g., 100 ng) of the human Cdk4-D1 enzyme complex to each well. Immediately follow this by adding 25 μL of the ATP/phosphatase inhibitor reaction mix.

-

Incubation: Incubate the plate at 30°C for 30 minutes to allow the phosphorylation reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

-

Washing: Transfer the reaction mixture to a 96-well filter plate. Wash the wells multiple times with the stop buffer to remove unincorporated γ-³²P-ATP.

-

Quantification: Dry the filter plates and quantify the amount of incorporated ³²P into the GST-Rb substrate using a scintillation counter.[5]

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

-

This self-validating system, which includes controls and measures a direct enzymatic output, was fundamental in establishing the potency and selectivity of this compound, thereby justifying its advancement into cell-based assays and in vivo models.[1][5]

Conclusion

The story of this compound (Riviciclib) is a salient example of modern drug discovery, beginning with inspiration from a natural product and progressing through rational chemical optimization, rigorous mechanistic elucidation, and comprehensive preclinical testing. Its journey as the first Indian-discovered NCE for cancer to gain USFDA approval for clinical trials marked a significant milestone.[11] While its clinical development has faced hurdles, reflecting the broader challenges in oncology drug development, the in-depth study of this compound has contributed valuable insights into the therapeutic potential and complexities of targeting the cell cycle through multi-CDK inhibition.

References

- Joshi KS, et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3):918-25. [Link]

- Manohar SM, et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. Leukemia Research, 35(6):821-30. [Link]

- Shirsath NP, et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. Molecular Cancer, 11(77). [Link]

- Bharate SB, et al. (2010). Cyclin-dependent kinase inhibition by flavoalkaloids. Mini Reviews in Medicinal Chemistry, 10(12):1171-84. [Link]

- ClinicalTrials.gov. (2008). Open Label Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms. U.S.

- Shirsath NP, et al. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines.

- Kumar, A., et al. (2022).

- Piramal. (2007). Nicholas Piramal India Limited's IND-P276- a new drug discovery from Mumbai, India has been approved by USFDA. Piramal Pharma Solutions. [Link]

- Bharate SB, et al. (2010). Cyclin-dependent kinase inhibition by flavoalkaloids. PubMed. [Link]

- Patsnap Synapse. (2025). Riviciclib - Drug Targets, Indications, Patents.

- Shivavedi, N., & Jain, S. K. (2017). REVIEW ON THE DISCOVERY OF ROHITUKINE-INSPIRED CDK INHIBITORS. The Pharmstudent, 28, 50-58. [Link]

- ResearchGate. (n.d.). General structure of P276-00 series of flavones.

- Current Opinion in Pharmacology. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. ScienceDirect. [Link]

- Chen, X., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development.

- Journal of Medicinal Chemistry. (2014). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy.

- Malumbres, M., et al. (2011). The CDK inhibitors in cancer research and therapy. Journal of Cancer Research and Clinical Oncology, 137(8), 1259-1271. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cyclin-Dependent Kinase Inhibition by Flavoalkaloids | Bentham Science [eurekaselect.com]

- 3. Cyclin-dependent kinase inhibition by flavoalkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmstudent.com [thepharmstudent.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. piramal.com [piramal.com]

- 12. researchgate.net [researchgate.net]

- 13. Riviciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

P 276-00: A Technical Guide to a Rohitukine-Derived Cyclin-Dependent Kinase Inhibitor

Abstract

This technical guide provides a comprehensive overview of P 276-00 (also known as Riviciclib), a semi-synthetic flavone derived from the natural chromone alkaloid rohitukine. This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription. This document delves into the scientific underpinnings of this compound, from its natural origins and chemical synthesis to its detailed mechanism of action and extensive preclinical and clinical evaluation. Designed for researchers, scientists, and drug development professionals, this guide offers in-depth protocols, data-driven insights, and a thorough examination of the therapeutic potential of this compound in oncology.

Introduction: From a Natural Alkaloid to a Clinical Candidate

The quest for novel anticancer therapeutics has often led scientists to the rich chemical diversity of the natural world. One such promising lead is rohitukine, a chromone alkaloid first isolated from the Indian medicinal plant Dysoxylum binectariferum[1][2]. Rohitukine itself exhibits modest anti-inflammatory and immunomodulatory properties[3]. However, its true potential was unlocked through medicinal chemistry efforts that led to the development of potent semi-synthetic derivatives with significant anticancer activity.

Among these derivatives, two have gained prominence: flavopiridol and this compound[4][5]. Both are flavoalkaloids that function as inhibitors of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription that are often dysregulated in cancer[6]. This compound, developed by Piramal Life Sciences, emerged as a second-generation CDK inhibitor with a distinct selectivity profile and promising preclinical and clinical data[1][7]. This guide will focus on the core scientific and technical aspects of this compound, providing a detailed resource for the scientific community.

The Genesis of this compound: Synthesis and Physicochemical Properties

The journey to this compound begins with the isolation of its natural precursor, rohitukine.

Extraction and Purification of Rohitukine from Dysoxylum binectariferum

Rohitukine can be sustainably sourced from the leaves and bark of Dysoxylum binectariferum[8]. Various methods for its extraction and purification have been developed, ranging from traditional chromatographic techniques to more efficient, chromatography-free protocols.

Experimental Protocol: Chromatography-Free Isolation of Rohitukine

This protocol, adapted from established methods, provides a high-yield, scalable approach for obtaining pure rohitukine[9].

-

Extraction:

-

Air-dried and powdered leaves of D. binectariferum are extracted with 50% aqueous ethanol at a 1:10 solid-to-solvent ratio.

-

The extraction is performed under sonication for 1 hour at 40-50°C. This process is repeated three times.

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Fractionation:

-

The crude extract is dissolved in 5% aqueous HCl to protonate the alkaloidal nitrogen of rohitukine, rendering it water-soluble.

-

This acidic solution is then washed with an immiscible organic solvent, such as ethyl acetate, to remove non-basic impurities.

-

The aqueous layer is collected and the pH is adjusted to 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the rohitukine, making it soluble in organic solvents.

-

The basic aqueous solution is then extracted with an organic solvent like dichloromethane or chloroform.

-

-

Crystallization and Purification:

-

The organic extract containing rohitukine is concentrated under reduced pressure.

-

The resulting residue is triturated with a non-polar solvent (e.g., n-hexane) to precipitate the rohitukine.

-

The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield rohitukine of high purity (>98%).

-

Chemical Synthesis of this compound

This compound is a semi-synthetic derivative of rohitukine. Its synthesis involves the modification of the rohitukine scaffold to enhance its CDK inhibitory activity and pharmacological properties. While the precise, proprietary industrial synthesis protocol is not publicly detailed, the chemical principles are well-established through the synthesis of analogous flavoalkaloids like flavopiridol[9][10]. The key structural difference between flavopiridol and this compound lies in the heterocyclic amine moiety attached to the flavone core; flavopiridol contains a piperidine ring, whereas this compound possesses a pyrrolidine ring.

The synthesis of the flavone core and its subsequent coupling with the desired heterocyclic amine is a critical aspect of generating this compound and its analogs.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a drug candidate is paramount for its development.

| Property | Value | Source |

| IUPAC Name | 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one hydrochloride | [2] |

| Molecular Formula | C₂₁H₂₀ClNO₅·HCl | [11] |

| Molecular Weight | 438.3 g/mol | |

| Solubility | Soluble in DMSO and water. | [11] |

| Physical Appearance | Solid | [3] |

Mechanism of Action: Potent Inhibition of Cyclin-Dependent Kinases

This compound exerts its anticancer effects through the potent and selective inhibition of several key cyclin-dependent kinases (CDKs). Deregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets[6]. This compound primarily targets CDK1, CDK4, and CDK9[11].

Kinase Selectivity Profile

The inhibitory activity of this compound against a panel of kinases demonstrates its selectivity for specific CDKs.

| Kinase Target | IC₅₀ (nM) | Source |

| CDK9/cyclin T1 | 20 | [11] |

| CDK4/cyclin D1 | 63 | [11] |

| CDK1/cyclin B | 79 | [11] |

| CDK2/cyclin E | >1000 |

This selectivity profile indicates that this compound is significantly more potent against CDK9, CDK4, and CDK1 compared to CDK2. This is a key differentiator from other pan-CDK inhibitors like flavopiridol, which also potently inhibits CDK2. The approximately 40-fold selectivity for CDK4/D1 over CDK2/E is a noteworthy feature[10][11].

Impact on Cell Cycle Progression and Transcription

The inhibition of specific CDKs by this compound leads to distinct cellular consequences:

-

Inhibition of CDK4/Cyclin D1: This complex is a critical regulator of the G1-S phase transition in the cell cycle. CDK4, in complex with cyclin D1, phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the transcription of genes required for DNA replication. By inhibiting CDK4, this compound prevents Rb phosphorylation, causing cell cycle arrest in the G1 phase[9].

-

Inhibition of CDK1/Cyclin B: CDK1 (also known as CDC2) and its regulatory partner cyclin B form the Maturation Promoting Factor (MPF), which is essential for the G2-M transition and entry into mitosis. Inhibition of CDK1 by this compound leads to a G2/M cell cycle arrest.

-

Inhibition of CDK9/Cyclin T1: This complex forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for productive transcription elongation[9]. By inhibiting CDK9, this compound globally suppresses transcription, leading to the depletion of short-lived anti-apoptotic proteins like Mcl-1 and ultimately inducing apoptosis[7].

Signaling Pathway Inhibition

The multifaceted mechanism of action of this compound can be visualized through its impact on key signaling pathways.

Figure 1: this compound induces G1 phase arrest by inhibiting the CDK4/Cyclin D1/Rb pathway.

Figure 2: this compound causes G2/M phase arrest by inhibiting the CDK1/Cyclin B complex.

Figure 3: this compound induces apoptosis by inhibiting the transcriptional activity of the CDK9/Cyclin T1 complex.

Preclinical and Clinical Evaluation

This compound has undergone extensive evaluation in both preclinical models and human clinical trials, demonstrating its potential as an anticancer agent.

In Vitro Antiproliferative Activity

This compound has shown potent antiproliferative effects against a broad range of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) | Source |

| HCT-116 | Colon Carcinoma | 300-800 | [10] |

| U2OS | Osteosarcoma | 300-800 | [10] |

| H-460 | Non-Small Cell Lung Carcinoma | 300-800 | [10] |

| HL-60 | Promyelocytic Leukemia | 300-800 | [10] |

| MCF-7 | Breast Cancer | 300-800 | [10] |

| PC-3 | Prostate Cancer | 300-800 | [10] |

| T-24 | Bladder Carcinoma | 300-800 | [10] |

| Jeko-1 | Mantle Cell Lymphoma | 350 (48h), 220 (96h) | [6] |

| Mino | Mantle Cell Lymphoma | 500 (48h), 210-330 (96h) | [6] |

| Rec-1 | Mantle Cell Lymphoma | 500 (48h), 210-330 (96h) | [6] |

Importantly, this compound has been found to be highly selective for cancer cells compared to normal fibroblast cells[10].

In Vivo Efficacy in Tumor Models

In vivo studies have corroborated the in vitro findings, with this compound demonstrating significant antitumor activity in various xenograft models.

| Tumor Model | Dosing Regimen | Outcome | Source |

| Murine Colon Cancer (CA-51) | 50 mg/kg i.p. daily for 20 treatments | Significant growth inhibition | [10] |

| Murine Lung Carcinoma (Lewis Lung) | 30 mg/kg i.p. twice daily, every other day for 7 treatments | Significant growth inhibition | [10] |

| Human Colon Carcinoma (HCT-116) Xenograft | Not specified | Growth inhibition | [10] |

| Human Non-Small Cell Lung Carcinoma (H-460) Xenograft | 50 mg/kg | Tumor volume reduction | [3] |

The maximum tolerated dose (MTD) in efficacy studies was determined to be 78 mg/kg/day[10].

Clinical Trials

This compound has advanced into clinical trials for various malignancies, both as a single agent and in combination with other therapies.

-

Phase I: A Phase I study in patients with advanced refractory neoplasms established the maximum tolerated dose and dose-limiting toxicities[1].

-

Phase II: this compound has been evaluated in Phase II trials for conditions including advanced refractory neoplasms and multiple myeloma[1][5]. In a study on relapsed or refractory mantle cell lymphoma, this compound was administered at a dose of 185 mg/m²/day for 5 days in a 21-day cycle. While the single-agent efficacy was modest in this heavily pre-treated population, the trial provided valuable insights for future studies, suggesting potential utility in combination therapies or earlier lines of treatment[7].

Key Experimental Methodologies

The evaluation of CDK inhibitors like this compound relies on a set of robust experimental protocols.

In Vitro CDK Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific CDK/cyclin complex.

Experimental Protocol: Radio-enzymatic Filter Binding Assay

-

Reaction Setup:

-

In a 96-well filter plate, add the test compound (this compound) at various concentrations.

-

Add the substrate (e.g., GST-Rb for CDK4) and the specific CDK/cyclin complex (e.g., CDK4/Cyclin D1).

-

Initiate the kinase reaction by adding a reaction mixture containing ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

-

Termination and Washing:

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Wash the filter plate multiple times with a wash buffer (e.g., TNEN buffer) to remove unincorporated [γ-³²P]ATP.

-

-

Detection and Analysis:

-

After drying the plate, add a scintillation cocktail to each well.

-

Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Western Blot Analysis for Cellular Target Modulation

Western blotting is used to assess the effect of this compound on the protein levels and phosphorylation status of key cellular targets.

Experimental Protocol: Western Blotting

-

Cell Treatment and Lysis:

-

Culture cancer cells to a desired confluency and treat them with this compound at various concentrations and time points.

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, Cyclin D1, CDK4, Mcl-1, and a loading control like β-actin).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

-

Conclusion and Future Directions

This compound stands as a testament to the power of natural product-inspired drug discovery. As a potent and selective inhibitor of CDK1, CDK4, and CDK9, it offers a multi-pronged attack on cancer cell proliferation, survival, and transcription. The extensive preclinical data and the progression into clinical trials underscore its therapeutic potential.

Future research should focus on several key areas:

-

Combination Therapies: Exploring synergistic combinations of this compound with other targeted agents or conventional chemotherapy to enhance efficacy and overcome resistance.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

-

Exploring New Indications: Investigating the potential of this compound in other diseases where CDK dysregulation plays a role.

This in-depth technical guide provides a solid foundation for researchers and clinicians working with or interested in this compound. By understanding its origins, synthesis, mechanism, and clinical journey, the scientific community can continue to unlock the full therapeutic potential of this promising rohitukine derivative.

References

- Joshi, K. S., Rathos, M. J., Joshi, R. D., Sivakumar, M., Mascarenhas, M., Kamble, S., ... & Sharma, S. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925. [Link]

- Kumar, V., Guru, S. K., Jain, S. K., Joshi, P., Gandhi, S. G., Bharate, S. B., ... & Vishwakarma, R. A. (2016). A chromatography-free isolation of rohitukine from leaves of Dysoxylum binectariferum: Evaluation for in vitro cytotoxicity, Cdk inhibition and physicochemical properties. Bioorganic & medicinal chemistry letters, 26(15), 3457-3463. [Link]

- National Cancer Institute. (n.d.). NCI Drug Dictionary: CDK inhibitor P276-00.

- Jain, S. K., Bharate, S. B., & Vishwakarma, R. A. (2012). Cyclin-dependent kinase inhibition by flavoalkaloids. Mini reviews in medicinal chemistry, 12(7), 632-649. [Link]

- Bentham Science Publishers. (n.d.). Cyclin-Dependent Kinase Inhibition by Flavoalkaloids.

- Varun, C. A., Kumar, P. M., & Shaanker, R. U. (2023). Rohitukine content across the geographical distribution of Dysoxylum binectariferum Hook F. and its natural derivatives as potential sources of CDK inhibitors. Heliyon, 9(2), e13469. [Link]

- Mohanakumara, P., Sreejayan, N., Priti, V., Ramesha, B. T., Ravikanth, G., Ganeshaiah, K. N., & Shaanker, R. U. (2010). Dysoxylum binectariferum Hook. f (Meliaceae), a rich source of rohitukine. Fitoterapia, 81(2), 145-148. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9952923, Riviciclib (P276-00).

- De Falco, G., & Giordano, A. (2002). Deregulations in the cyclin-dependent kinase-9-related pathway in cancer: implications for drug discovery and development. Cancer biology & therapy, 1(4), 337-341. [Link]

- Gopal, A. K., Advani, R. H., Cassaday, R. D., Chawla, M. P., Nachankar, R. B., Gandhi, M. D., & Goy, A. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. Clinical lymphoma, myeloma & leukemia, 15(6), 351-355. [Link]

- Mintoo, M. J., Bashir, M., Goswami, A., & Abdullah, S. T. (2022). Exogenously Applied Rohitukine Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana. Plants, 11(15), 2011. [Link]

- Cicenas, J., Kalyan, K., Sorokinas, A., Stankunas, E., Levy, J., & Valius, M. (2012). Cyclin dependent kinases in cancer: potential for therapeutic intervention. Cancers, 4(1), 74-96. [Link]

- ResearchGate. (n.d.). Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,...

- Shivavedi, N., & Jain, S. K. (2017). REVIEW ON THE DISCOVERY OF ROHITUKINE-INSPIRED CDK INHIBITORS. The Pharmstudent, 28, 50-58. [Link]

- Mahajan, P., Wagh, V., Shenoy, S., Bhatia, D., Chile, S., Sivakumar, M., ... & Sharma, S. (2015). Production of Rohitukine in Leaves and Seeds of Dysoxylum Binectariferum: An Alternate Renewable Resource. Pharmacognosy magazine, 11(43), 575. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23643975, this compound.

- The Pharmacological Implications of Flavopiridol: An Updated Overview. (2023). Pharmaceuticals, 16(11), 1599. [Link]

- S-Creative Biogene. (2018, September 23). M phase cyclin : Cyclin B and CDK1 [Video]. YouTube. [Link]

- Gopal, A. K., Advani, R. H., Cassaday, R. D., Chawla, M. P., Nachankar, R. B., Gandhi, M. D., & Goy, A. (2015). A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma. Clinical lymphoma, myeloma & leukemia, 15(6), 351-355. [Link]

Sources

- 1. US9932327B2 - Rohitukine analogs as cyclin-dependent kinase inhibitors and a process for the preparation thereof - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. citeab.com [citeab.com]

- 5. A phase II, single-arm, open-label, multicenter study to evaluate the efficacy and safety of P276-00, a cyclin-dependent kinase inhibitor, in patients with relapsed or refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. patents.justia.com [patents.justia.com]

P 276-00 (Riviciclib): A Technical Guide to a Multi-Targeted CDK Inhibitor and Its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysregulation of the cell cycle is a fundamental characteristic of cancer, making the enzymes that control its progression, particularly cyclin-dependent kinases (CDKs), highly attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of P 276-00, also known as Riviciclib, a flavone-derived small molecule inhibitor of multiple CDKs. We will delve into its mechanism of action, focusing on its role in inducing cell cycle arrest and apoptosis. This document will further provide detailed experimental protocols for assessing the activity of this compound, present a consolidated overview of its preclinical efficacy, and summarize its clinical development landscape.

Introduction: The Rationale for Targeting CDKs in Oncology

The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs), in partnership with their regulatory cyclin subunits, form the central engine of this process.[1] In many cancers, genetic and epigenetic alterations lead to the hyperactivation of these CDK complexes, resulting in uncontrolled cell proliferation.[2] this compound (Riviciclib) emerged from a drug discovery program aimed at identifying novel flavones with anti-cancer properties.[3] It is a second-generation CDK inhibitor with a distinct profile, targeting multiple kinases involved in both cell cycle progression and transcriptional regulation.[1]

The Molecular Profile of this compound (Riviciclib)

This compound is a potent, ATP-competitive inhibitor of several key CDK-cyclin complexes.[4] Its multi-targeted nature distinguishes it from more selective CDK4/6 inhibitors.

Chemical Structure:

-

Systematic Name: 2-(2-chlorophenyl)-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)chromen-4-one hydrochloride

-

Molecular Formula: C₂₁H₂₁Cl₂NO₅

-

Molecular Weight: 438.3 g/mol

Mechanism of Action: Inducing G1/S Phase Arrest and Apoptosis

This compound exerts its anti-neoplastic effects primarily through the inhibition of CDK1, CDK4, and CDK9.[5][6] This multi-pronged attack disrupts the cell cycle at critical checkpoints and interferes with transcriptional processes essential for tumor cell survival.

Inhibition of G1/S Transition through CDK4/Cyclin D1 Blockade

The progression from the G1 to the S phase of the cell cycle is a critical commitment point for cell division, largely governed by the activity of the CDK4/6-Cyclin D complex. A key substrate of this complex is the retinoblastoma protein (pRb).

-

pRb Phosphorylation: In proliferating cells, CDK4/Cyclin D1 phosphorylates pRb.

-

E2F Release: This phosphorylation event causes pRb to release the E2F family of transcription factors.

-

Gene Transcription: E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.

This compound directly inhibits CDK4/Cyclin D1, preventing the phosphorylation of pRb.[4] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the transcription of S-phase genes and inducing a G1 cell cycle arrest.[4][5]

Induction of Apoptosis through CDK9/Cyclin T1 Inhibition

Beyond its effects on cell cycle progression, this compound also potently inhibits CDK9/Cyclin T1, a key component of the positive transcription elongation factor b (P-TEFb).[7] P-TEFb is crucial for the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[8]

By inhibiting CDK9, this compound leads to a rapid decrease in Mcl-1 levels, tipping the cellular balance towards apoptosis.[8] This mechanism is particularly relevant in hematological malignancies like multiple myeloma and mantle cell lymphoma, which are often dependent on high levels of Mcl-1 for their survival.[8][9]

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in a wide range of cancer cell lines and in vivo xenograft models.

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative effects across a variety of human cancer cell lines, with IC₅₀ values typically in the nanomolar range.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HCT-116 | Colon Carcinoma | 300 - 800 | [5] |

| H-460 | Non-Small Cell Lung Carcinoma | 300 - 800 | [5] |

| MCF-7 | Breast Cancer | 300 - 800 | [5] |

| HL-60 | Promyelocytic Leukemia | 300 - 800 | [5] |

| PC-3 | Prostate Cancer | 300 - 800 | [5] |

| U2OS | Osteosarcoma | 300 - 800 | [5] |

| SiHa | Cervical Carcinoma | 300 - 800 | [5] |

| T-24 | Bladder Carcinoma | 300 - 800 | [5] |

Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines.

In Vivo Antitumor Efficacy

The in vivo efficacy of this compound has been demonstrated in several murine xenograft models.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| HCT-116 | Colon Carcinoma | 35 mg/kg, i.p., daily for 10 days | Significant tumor growth inhibition | [10] |

| H-460 | Non-Small Cell Lung Carcinoma | 50 mg/kg, i.p., once daily for 20 treatments | Significant tumor growth inhibition | [10] |

| CA-51 | Murine Colon Cancer | 50 mg/kg, i.p., daily for 20 treatments | Significant tumor growth inhibition | [1] |

| Lewis Lung | Murine Lung Carcinoma | 30 mg/kg, i.p., twice daily, every other day for 7 treatments | Significant tumor growth inhibition | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

Clinical Development of this compound (Riviciclib)

This compound has been evaluated in several Phase I and Phase II clinical trials for various malignancies. However, its clinical development has faced challenges.

| NCT Number | Phase | Indication | Status | Reason for Termination (if applicable) |

| NCT00452278 | II | Relapsed or Refractory Mantle Cell Lymphoma | Terminated | Limited clinical activity |

| NCT00882063 | I/II | Relapsed and/or Refractory Multiple Myeloma | Terminated | Not specified |

| NCT00899054 | I/II | Advanced Head and Neck Cancer | Terminated | Not specified |

Table 3: Summary of Key Clinical Trials of this compound (Riviciclib).

The Phase II study in patients with relapsed or refractory mantle cell lymphoma showed that this compound was generally well-tolerated, but demonstrated limited single-agent efficacy.[11]

Experimental Protocols

The following section provides detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro CDK Kinase Assay

This protocol describes a method to determine the inhibitory activity of this compound against specific CDK-cyclin complexes.

Materials:

-

Recombinant CDK-cyclin complexes (e.g., CDK4/D1, CDK9/T1)

-

Substrate (e.g., GST-pRb for CDK4/D1)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution with [γ-³²P]ATP

-

This compound stock solution

-

Glutathione-sepharose beads (for GST-tagged substrates)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Scintillation cocktail and counter

Procedure:

-

Prepare Substrate: Incubate GST-pRb with glutathione-sepharose beads to immobilize the substrate.

-

Reaction Setup: In a 96-well filter plate, add the following in order:

-

Kinase assay buffer

-

GST-pRb coated beads

-

Varying concentrations of this compound (or DMSO as a vehicle control)

-

Recombinant CDK-cyclin enzyme

-

-

Initiate Reaction: Add the ATP solution containing [γ-³²P]ATP to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding a solution containing EDTA.

-

Washing: Wash the beads multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measurement: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This protocol describes the detection of key cell cycle proteins (e.g., Cyclin D1, pRb, phospho-pRb) in this compound-treated cells.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-pRb, anti-phospho-pRb (Ser780))

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative protein expression levels.

Rationale for Experimental Model Selection

The choice of specific cancer cell lines and xenograft models in the preclinical evaluation of this compound is guided by their molecular characteristics, which can predict sensitivity to CDK inhibitors.

-

Rb-Proficient Cell Lines: this compound's mechanism of inducing G1 arrest is dependent on the presence of a functional retinoblastoma protein (pRb). Therefore, cancer cell lines with intact pRb are essential for studying this aspect of its activity.

-

High Cyclin D1 Expression: Tumors with overexpression of Cyclin D1, such as mantle cell lymphoma, are rational models for testing CDK4 inhibitors like this compound.

-

KRAS Mutant Cell Lines: Some studies suggest a synthetic lethal interaction between KRAS mutations and the inhibition of certain CDKs. Cell lines like HCT-116, which harbor a KRAS mutation, are therefore relevant models to explore this potential therapeutic strategy.[2]

-

In Vivo Xenograft Models: The use of human tumor xenografts in immunodeficient mice allows for the evaluation of a drug's in vivo efficacy, pharmacokinetics, and pharmacodynamics in a more complex biological system. The HCT-116 and H-460 xenograft models, for example, are well-established and have been shown to be sensitive to various anti-cancer agents, making them suitable for initial in vivo testing.[10]

Preclinical Safety and Toxicology

Preclinical safety and toxicology studies are crucial for determining the therapeutic window of a new drug candidate. For CDK inhibitors, common toxicities are often related to their effects on rapidly dividing normal cells. While specific preclinical toxicology reports for this compound are not extensively detailed in the public domain, the dose-limiting toxicities observed in clinical trials, such as neutropenia, are consistent with the on-target effects of CDK inhibition on hematopoietic progenitor cells. Safety pharmacology studies, which assess the effects of a drug on vital functions (cardiovascular, respiratory, and central nervous systems), are a standard part of the preclinical data package required for initiating human trials.

Conclusion